Cas no 89-64-5 (4-Chloro-2-nitrophenol)

4-Chloro-2-nitrophenol structure
4-Chloro-2-nitrophenol structure
Produktname:4-Chloro-2-nitrophenol
CAS-Nr.:89-64-5
MF:C6H4ClNO3
MW:173.553860664368
MDL:MFCD00007113
CID:34518
PubChem ID:6980

4-Chloro-2-nitrophenol Chemische und physikalische Eigenschaften

Namen und Kennungen

    • 4-Chloro-2-nitrophenol
    • o-nitro-p-chorophenol
    • 2-nitro-4-chlorophenol
    • 2-NO2-4-Cl-phenol
    • 4-chloro-2-nitro-phenol
    • 5-chloro-2-hydroxynitrobenzene
    • p-chloronitrophenol
    • Phenol,4-chloro-2-nitro
    • 4-Chloro-6-nitrophenol
    • NSC 520345
    • p-Chloro-o-nitrophenol
    • AKOS000121398
    • FT-0618040
    • EINECS 201-927-5
    • W-100365
    • STL199170
    • MFCD00007113
    • NSC520345
    • InChI=1/C6H4ClNO3/c7-4-1-2-6(9)5(3-4)8(10)11/h1-3,9
    • Phenol, 4-chloro-2-nitro-
    • EN300-21529
    • 89-64-5
    • FS-4191
    • DTXSID4058996
    • AC-16758
    • BP-13325
    • AE-562/40191217
    • Chloro-2-nitrophenol, 4-
    • 4-Chlor-2-nitrophenol
    • AI3-28527
    • C0228
    • UNII-438LQ62WNH
    • Z104500910
    • 4-Chloro-2-nitrophenol, >=97.0%
    • Q27258630
    • 438LQ62WNH
    • SCHEMBL305611
    • NSC-520345
    • 4-Chloro-2-nitrophenol (ACI)
    • NS00007983
    • 2Nitro4chlorophenol
    • Phenol, 4chloro2nitro
    • DB-024281
    • DTXCID2048664
    • MDL: MFCD00007113
    • Inchi: 1S/C6H4ClNO3/c7-4-1-2-6(9)5(3-4)8(10)11/h1-3,9H
    • InChI-Schlüssel: NWSIFTLPLKCTSX-UHFFFAOYSA-N
    • Lächelt: [O-][N+](C1C(O)=CC=C(Cl)C=1)=O
    • BRN: 2048031

Berechnete Eigenschaften

  • Genaue Masse: 172.98800
  • Monoisotopenmasse: 172.988
  • Isotopenatomanzahl: 0
  • Anzahl der Spender von Wasserstoffbindungen: 1
  • Anzahl der Akzeptoren für Wasserstoffbindungen: 1
  • Schwere Atomanzahl: 11
  • Anzahl drehbarer Bindungen: 1
  • Komplexität: 158
  • Anzahl kovalent gebundener Einheiten: 1
  • Definierte Atom-Stereozentrenzahl: 0
  • Undefined Atom Stereocenter Count: 0
  • Definierter Bond-Stereozentrenzahl: 0
  • Undefined Bond Stereocenter Count: 0
  • Oberflächenladung: 0
  • Tautomerzahl: 4
  • XLogP3: nichts
  • Topologische Polaroberfläche: 66A^2

Experimentelle Eigenschaften

  • Farbe/Form: Gelbes Pulver
  • Dichte: 1.4914 (rough estimate)
  • Schmelzpunkt: 85-87 °C (lit.)
    85-89 °C
  • Siedepunkt: 242.5°C at 760 mmHg
  • Flammpunkt: 100.4°C
  • Brechungsindex: 1.5810 (estimate)
  • Löslichkeit: dioxane: soluble0.5g/5mL, clear, faintly yellow to yellow
  • PSA: 66.05000
  • LogP: 2.47700

4-Chloro-2-nitrophenol Sicherheitsinformationen

  • Symbol: GHS07
  • Prompt:Warnung
  • Signalwort:Warning
  • Gefahrenhinweis: H315-H319-H335
  • Warnhinweis: P261-P305+P351+P338
  • Transportnummer gefährlicher Stoffe:2811
  • WGK Deutschland:3
  • Code der Gefahrenkategorie: 36/37/38
  • Sicherheitshinweise: S26-S36
  • Identifizierung gefährlicher Stoffe: Xn
  • Verpackungsgruppe:III
  • Sicherheitsbegriff:6.1
  • PackingGroup:III
  • Risikophrasen:R20/21/22; R36/37/38
  • Gefahrenklasse:6.1
  • TSCA:Yes

4-Chloro-2-nitrophenol Zolldaten

  • HS-CODE:2908999090
  • Zolldaten:

    China Zollkodex:

    2908999090

    Übersicht:

    290899090 Halogenierte Derivate anderer Phenole und phenolischer Alkohole (einschließlich seiner Sulfonierung\Stickstoff- oder Nitrosativderivate). MwSt:17,0%Steuerrückerstattungssatz:9.0% Regulierungsbedingungen:nichtsMFN-Tarif:5.5% Allgemeintarif:30.0%

    Deklarationselemente:

    Produktname, Inhalt der Komponentenverwenden, um

    Zusammenfassung:

    290899090 halogenierte, sulfonierte, nitrierte oder nitrosierte Derivate von Phenolen oder Phenolalkoholen. Aufsichtsbedingungen:Keine. MwSt:17.0%.Steuerermäßigungssatz:9.0%.MFN-Tarif:5.5%.General tariff:30.0%

4-Chloro-2-nitrophenol Preismehr >>

Unternehmen No. Produktname Cas No. Reinheit Spezifikation Preis Aktualisierungszeit Untersuchung
Enamine
EN300-21529-10.0g
4-chloro-2-nitrophenol
89-64-5 97%
10g
$32.0 2023-05-31
Enamine
EN300-21529-25.0g
4-chloro-2-nitrophenol
89-64-5 97%
25g
$38.0 2023-05-31
TRC
C384768-20g
4-Chloro-2-nitrophenol
89-64-5
20g
$ 50.00 2022-06-06
Enamine
EN300-21529-0.05g
4-chloro-2-nitrophenol
89-64-5 97%
0.05g
$19.0 2023-09-16
Enamine
EN300-21529-1.0g
4-chloro-2-nitrophenol
89-64-5 97%
1g
$26.0 2023-05-31
Enamine
EN300-21529-5.0g
4-chloro-2-nitrophenol
89-64-5 97%
5g
$29.0 2023-05-31
SHANG HAI XIAN DING Biotechnology Co., Ltd.
A-UE960-5g
4-Chloro-2-nitrophenol
89-64-5 98%
5g
46.0CNY 2021-08-12
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
C153506-100g
4-Chloro-2-nitrophenol
89-64-5 98%
100g
¥147.90 2023-09-03
Enamine
EN300-21529-5g
4-chloro-2-nitrophenol
89-64-5 97%
5g
$29.0 2023-09-16
Fluorochem
214789-1g
4-Chloro-2-nitrophenol
89-64-5 95%
1g
£10.00 2022-03-01

4-Chloro-2-nitrophenol Herstellungsverfahren

Synthetic Routes 1

Reaktionsbedingungen
1.1 Reagents: Tetrabutylammonium bromide ,  Nitric acid Solvents: 1,2-Dichloroethane ,  Water ;  6 h, 20 °C
Referenz
Nitration of Phenol and Substituted Phenols with Dilute Nitric Acid Using Phase-Transfer Catalysts
Joshi, Ashutosh V.; Baidoosi, Mubeen; Mukhopadhyay, Sudip; Sasson, Yoel, Organic Process Research & Development, 2003, 7(1), 95-97

Synthetic Routes 2

Reaktionsbedingungen
1.1 Reagents: Nitric acid, iron(3+) salt, compd. with nitrogen oxide (N2O4) (2:3) Solvents: Acetone ;  rt
Referenz
Selective mono-and dinitration of phenolic compounds by dinitrogen tetraoxide complexes of iron and copper nitrates as new nitration reagent
Zhang, Ji-chang; Shi, Wei-yun; Wang, Guo-xi, Henan Shifan Daxue Xuebao, 2003, 31(3), 61-65

Synthetic Routes 3

Reaktionsbedingungen
1.1 Reagents: Trichloroisocyanuric acid ,  Sodium nitrite Catalysts: Silica Solvents: Dichloromethane ;  15 min, rt
Referenz
Trichloroisocyanuric acid/NaNO2 as a novel heterogeneous system for the selective mononitration of phenols under mild conditions
Zolfigol, Mohammad Ali; Ghaemi, Ezat; Madrakian, Elaheh, Synlett, 2003, (2), 191-194

Synthetic Routes 4

Reaktionsbedingungen
1.1 Reagents: Nitrogen oxide (N2O4) Solvents: Dichloromethane ;  5 min, rt
Referenz
Silica-Polyethyleneglycols/N2O4 Complexes as Heterogeneous Nitrating and Nitrosating Agents
Iranpoor, N.; Firouzabadi, H.; Heydari, R., Phosphorus, 2003, 178(5), 1027-1035

Synthetic Routes 5

Reaktionsbedingungen
1.1 Reagents: Hydrochloric acid ,  Nitric acid ,  Hydrogen peroxide Catalysts: Tungsten oxide (WO3) ,  Silica (propylamine-functionalized) Solvents: Acetonitrile ,  Water ;  4 h, pH 3, 298 K
Referenz
Regiospecific Oxyhalogenation of Aromatics Over SBA-15-Supported Nanoparticle Group IV-VI Metal Oxides
Saikia, L.; Rajesh, M.; Srinivas, D.; Ratnasamy, P., Catalysis Letters, 2010, 137(3-4), 190-201

Synthetic Routes 6

Reaktionsbedingungen
1.1 Reagents: Nitric acid Catalysts: Hafnium(8+), hexadecaaquaocta-μ-hydroxytetra-, cyclo, chloride (1:8), stereoisom… Solvents: Tetrahydrofuran ,  Water ;  4 h, rt
Referenz
Highly efficient catalytic nitration of phenolic compounds by nitric acid with a recoverable and reusable Zr or Hf oxychloride complex and KSF
Shi, Min; Cui, Shi-Cong; Yin, Wan-Po, European Journal of Organic Chemistry, 2005, (11), 2379-2384

Synthetic Routes 7

Reaktionsbedingungen
1.1 Reagents: Sodium nitrite ,  Potassium peroxymonosulfate sulfate (2KHSO5.KHSO4.K2SO4) Catalysts: Silica ,  Water
Referenz
One-pot nitration of phenols under mild and heterogeneous conditions
Zolfigol, Mohammad Ali; Bagherzadeh, Mojtaba; Madrakian, Elahe; Ghaemi, Ezat; Taqian-Nasab, Abolfazl, Journal of Chemical Research, 2001, (4), 140-142

Synthetic Routes 8

Reaktionsbedingungen
1.1 Reagents: Silica ,  Sodium nitrite ,  Potassium peroxymonosulfate sulfate (2KHSO5.KHSO4.K2SO4) Solvents: Dichloromethane
Referenz
Potassium monoperoxysulfate
Crandall, Jack K., e-EROS Encyclopedia of Reagents for Organic Synthesis, 2012, 1, 1-19

Synthetic Routes 9

Reaktionsbedingungen
1.1 Reagents: Zinc, bis(dinitrogen tetraoxide)bis(nitrato-κO)- Solvents: Dichloromethane ;  5 min, rt
Referenz
Nitration of aromatic compounds by Zn(NO3)2.2N2O4 and its charcoal-supported system
Iranpoor, Nasser; Firouzabadi, Habib; Heydari, Reza; Shiri, Morteza, Synthetic Communications, 2005, 35(2), 263-270

Synthetic Routes 10

Reaktionsbedingungen
1.1 Reagents: Ferric nitrate ,  Nitrogen oxide (N2O4) Solvents: Acetone
Referenz
Dinitrogen tetroxide complexes of iron and copper nitrates as new reagents for selective mono- and dinitration of phenolic compounds
Firouzabadi, H.; Iranpoor, N.; Zolfigol, M. A., Synthetic Communications, 1997, 27(19), 3301-3311

Synthetic Routes 11

Reaktionsbedingungen
1.1 Reagents: Nitric acid Catalysts: Dodecylbenzenesulfonic acid Solvents: Water ;  1 h, rt
Referenz
Nitration of Aromatic Compounds: A study of different nitrating systems with Bronsted acid-surfactant-catalyst (BASC) in water
Pawar, Balu V., Research Journal of Chemistry and Environment, 2022, 26(10), 101-107

Synthetic Routes 12

Reaktionsbedingungen
1.1 Reagents: Acetic acid ,  Nitric acid ;  30 - 35 °C; 35 °C → 80 °C; 30 min, 80 °C
Referenz
Electrochemical reduction of 4-chloro-2-nitrophenol
Konarev, A. A., Russian Chemical Bulletin, 2023, 72(2), 500-506

Synthetic Routes 13

Reaktionsbedingungen
1.1 Reagents: Hydrochloric acid ,  Hydrogen peroxide Catalysts: Silica (organofunctionalized) Solvents: Acetonitrile ,  Water ;  4 h, pH 2.5, 298 K
Referenz
Functionalized SBA-15 and its Catalytic Applications in Selective Organic Transformations
Srinivas, Darbha; Saikia, Lakshi, Catalysis Surveys from Asia, 2008, 12(2), 114-130

Synthetic Routes 14

Reaktionsbedingungen
1.1 Reagents: Nitric acid Catalysts: o-Cresol ,  Montmorillonite ((Al1.33-1.67Mg0.33-0.67)(Ca0-1Na0-1)0.33Si4(OH)2O10.xH2O) Solvents: Tetrahydrofuran ;  4 h, rt
Referenz
A new method for nitration of phenolic compounds
Shi, Min; Cui, Shi-cong, Advanced Synthesis & Catalysis, 2003, 345(11), 1197-1202

Synthetic Routes 15

Reaktionsbedingungen
1.1 Reagents: Nitrogen oxide (N2O4) (polyethyleneglycol-supported) Solvents: Dichloromethane ;  15 min, rt
Referenz
PEG-N2O4: An efficient nitrating agent for the selective mono- and dinitration of phenols under mild conditions
Zolfigol, Mohammad Ali; Madrakian, Elaheh; Ghaemi, Ezat; Niknam, Khodabakhsh, Synthetic Communications, 2008, 38(19), 3366-3374

Synthetic Routes 16

Reaktionsbedingungen
1.1 Reagents: Sodium nitrite ,  1H-Imidazolium, 1-methyl-3-sulfo-, chloride (1:1) ;  15 min, rt
Referenz
An efficient method for the nitration of phenols with NaNO2 in the presence of 3-methyl-1-sulfonic acid imidazolium chloride
Khazaei, A.; Zolfigol, M. A.; Moosavi-Zare, A. R.; Zare, A., Scientia Iranica, 2010, 17(1), 31-36

Synthetic Routes 17

Reaktionsbedingungen
1.1 Reagents: Nitric acid Solvents: Acetic acid ;  0.5 h, 18 °C; 0.5 h, 18 °C
1.2 Solvents: Water ;  0.5 h, cooled
Referenz
Dichloroacetyl benzoxazine-type herbicide safener and synthesis method thereof
, China, , ,

4-Chloro-2-nitrophenol Preparation Products

4-Chloro-2-nitrophenol Verwandte Literatur

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